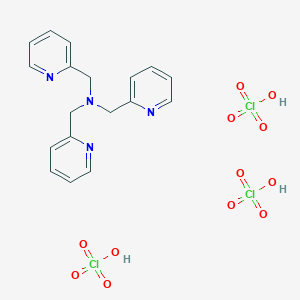

Tris((2-pyridinium)methyl)amine

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

perchloric acid;1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4.3ClHO4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18;3*2-1(3,4)5/h1-12H,13-15H2;3*(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDOWDOZOOGZKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3.OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl3N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70151871 | |

| Record name | Tris((2-pyridinium)methyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117689-07-3 | |

| Record name | Tris((2-pyridinium)methyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117689073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris((2-pyridinium)methyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70151871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Ligand Functionalization for Tris 2 Pyridinium Methyl Amine Systems

Conventional Synthesis Pathways of Tris(2-pyridylmethyl)amine (B178826) Precursors

The foundational synthesis of the TPA ligand can be achieved through two primary conventional routes: alkylation and reductive amination. These methods provide access to the core TPA structure, which can then be used directly or serve as a precursor for more complex derivatives.

Alkylation represents the classic and most established method for synthesizing the TPA ligand. The seminal synthesis, reported by Anderegg and Wenk, involves the direct alkylation of a primary amine with two equivalents of a suitable picolyl halide. unipd.it

A common procedure is the reaction of (2-pyridyl)methylamine with two equivalents of 2-(chloromethyl)pyridine (B1213738) in an aqueous sodium hydroxide (B78521) solution. rsc.orgunipd.it An alternative, but similar, approach utilizes 2-picolylamine and 2-picolyl chloride. wikipedia.org This method is robust and has been adapted for the synthesis of various substituted TPA ligands. For instance, a methoxy-functionalized TPA derivative was prepared by reacting 2-bromomethyl-6-methoxy-pyridine with bis(pyridin-2-ylmethyl)amine (DPA) in ethanol (B145695) with sodium carbonate as a base. visnav.in

Table 1: Selected Alkylation Syntheses of TPA and Derivatives

| Amine Precursor | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| (2-pyridyl)methylamine | 2-(chloromethyl)pyridine (2 eq.) | NaOH (aq) | Tris(2-pyridylmethyl)amine (TPA) | rsc.orgunipd.it |

| 2-picolylamine | 2-picolyl chloride | Not specified | Tris(2-pyridylmethyl)amine (TPA) | wikipedia.org |

Reductive amination has emerged as a powerful and versatile alternative to alkylation for the synthesis of TPA precursors. rsc.org This strategy is particularly advantageous when working with sensitive functional groups due to its milder reaction conditions. unipd.it The process typically involves the condensation of an aldehyde with an amine source to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the desired amine. harvard.edu

For the synthesis of the parent TPA, 2-pyridinecarboxaldehyde (B72084) can be reacted with ammonium (B1175870) acetate, which serves as the nitrogen source, in the presence of a reducing agent. unipd.it Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) is a frequently used reductant for this transformation, favored for its selectivity in reducing the iminium ion over the starting aldehyde and its compatibility with a wide range of functional groups. rsc.orgharvard.eduresearchgate.net This method generally provides high yields under mild conditions. rsc.org Other reducing agents, such as sodium cyanoborohydride (NaBH₃CN), are also effective. harvard.eduyoutube.com

Table 2: General Scheme for Reductive Amination Synthesis of TPA

| Carbonyl Compound | Amine Source | Reducing Agent | Key Features | Reference |

|---|---|---|---|---|

| 2-Pyridinecarboxaldehyde | Ammonium acetate | Sodium triacetoxyborohydride | Mild conditions, high yields, good for sensitive substrates | rsc.orgunipd.it |

Synthesis of Isotopically Labeled Ligands for Specialized Spectroscopic Studies

The synthesis of isotopically labeled versions of tris((2-pyridyl)methyl)amine (TPA) is crucial for advanced spectroscopic applications, particularly in magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR) spectroscopy. Isotopic labeling, such as with ¹⁵N, allows for the direct monitoring of the ligand's interaction with its environment and target ions, while deuteration can enhance spectroscopic properties by altering relaxation times.

¹⁵N-Labeling and Deuteration Strategies

The development of ¹⁵N-labeled and deuterated TPA derivatives has been a significant step forward for their use as sensors, for instance, in quantifying biologically important metal ions like Zn²⁺. nih.gov The primary nitrogen atom of the tertiary amine in the TPA structure is the optimal site for ¹⁵N enrichment, as its NMR signal shows a substantial chemical shift upon ion coordination and has more favorable relaxation properties compared to the pyridine (B92270) nitrogens. nih.gov

A common strategy for synthesizing ¹⁵N-labeled TPA ([¹⁵N]TPA) begins with a commercially available source of the isotope, such as ¹⁵N-labeled ammonium acetate. nih.gov This is used to first synthesize an ¹⁵N-labeled phthalimide, which then undergoes further reactions to produce the final ligand. For the synthesis of a deuterated version, specific deuterated starting materials are incorporated. For example, to create a derivative where the methylene (B1212753) bridges are deuterated ([¹⁵N]TPA-d₆), 1-(chloromethyl-d₂)-pyridine is used. nih.gov The deuteration of the protons near the central ¹⁵N nucleus is specifically designed to increase the spin-lattice relaxation time (T₁), which is beneficial for techniques like hyperpolarization-enhanced ¹⁵N MRI. nih.gov

Table 1: Key Stages in the Synthesis of Isotopically Labeled TPA Derivatives nih.gov

| Target Compound | Key Starting Materials | Key Intermediates | Reported Overall Yield |

|---|---|---|---|

| [¹⁵N]TPA | [¹⁵N]Ammonium acetate, Phthalic anhydride, 2-Chloromethyl pyridine | [¹⁵N]Phthalimide, ¹⁵N-2-Aminomethyl pyridine | 25-31% |

| [¹⁵N]TPA-d₆ | [¹⁵N]Ammonium acetate, Ethyl picolinate, Sodium borodeuteride | ¹⁵Nphthalimide, [¹⁵N]-2-(Aminomethyl-d₂)pyridine | 61% |

Formation and Characteristics of Protonated Tris((2-pyridinium)methyl)amine Salts

Tris((2-pyridyl)methyl)amine is a basic compound due to the presence of the tertiary amine and the nitrogen atoms in the pyridine rings. It can be readily protonated to form salts. The formation of these salts alters the solubility and crystalline properties of the compound.

The synthesis of a protonated salt can be achieved through the reaction of TPA with an acid. For instance, this compound trichloride (B1173362) can be synthesized by dissolving TPA in a solvent like methanol (B129727), followed by the addition of an acid, such as a solution of titanium(III) chloride, which acts as a source of protons and chloride ions. researchgate.net The resulting salt can be isolated and purified by crystallization, for example, through slow diffusion of diethyl ether into a concentrated methanolic solution of the salt. researchgate.net

The characteristics of these salts can be determined using various analytical techniques. X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure of the protonated ligand in the solid state. In the crystal structure of tris[(pyridin-1-ium-2-yl)methyl]amine trichloride, the protonation occurs at the pyridine nitrogen atoms, forming pyridinium (B92312) moieties.

Table 2: Crystal Data for Tris[(pyridin-1-ium-2-yl)methyl]amine trichloride–methanol–water (1/1.829/0.342) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₀N₄³⁺ · 3Cl⁻ · 1.829(CH₄O) · 0.342(H₂O) |

| Formula Weight | 464.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 12.1930(14) Åb = 15.6896(18) Åc = 12.3848(14) Åβ = 108.973(2)° |

| Volume | 2242.0(4) ų |

| Z | 4 |

Coordination Chemistry of Tris 2 Pyridinium Methyl Amine and Its Derivatives

Ligand Binding Modes and Denticity

Tris((2-pyridinium)methyl)amine and its derivatives are known for their flexible coordination behavior, primarily acting as tetradentate or tridentate ligands. frontiersin.orgacs.org This adaptability allows for the formation of a variety of complex geometries.

Tetradentate and Tridentate Coordination Geometries

The most common coordination mode for TPA is tetradentate, where the central amine nitrogen and the nitrogen atoms of the three pyridyl groups bind to a metal center. frontiersin.orgacs.orgnih.gov This typically results in a trigonal bipyramidal or a distorted octahedral geometry around the metal ion. frontiersin.orgnih.gov In a trigonal bipyramidal geometry, the apical positions are often occupied by the amine nitrogen and another ligand, while the three pyridyl nitrogens occupy the equatorial plane. nih.gov

However, TPA can also exhibit tridentate coordination. frontiersin.org This often occurs when one of the pyridyl arms dissociates, leaving it uncoordinated or "dangling". frontiersin.orgnih.gov This change in denticity can be influenced by factors such as the presence of other strong ligands or the specific metal ion involved. nih.gov For instance, in some complexes, only three of the four possible donor atoms of the tetradentate ligand are coordinated to the metal center. nih.gov A bidentate binding mode has also been observed, particularly when the ligand is protonated. nih.gov

The versatility in coordination modes is a key feature of TPA and its derivatives, allowing for the formation of diverse structural and functional complexes. rsc.org

Coordination with Transition Metal Ions (e.g., Cu, Fe, Co, Ni, Zn, Cr, Hg, V)

TPA and its derivatives form stable complexes with a wide range of transition metal ions. The Cambridge Crystallographic Database contains over 500 structures of metal complexes with TPA, spanning groups 1 to 13 of the periodic table, including lanthanides and actinides. frontiersin.orgnih.gov

Copper (Cu): Copper complexes of TPA are particularly well-studied, partly due to their relevance as models for copper-containing enzymes involved in oxygen activation. frontiersin.orgnih.gov These complexes are also active in atom-transfer radical polymerization (ATRP) and addition (ATRA) reactions. frontiersin.orgnih.gov The geometry around the Cu(II) ion in TPA complexes is often a slightly distorted trigonal-bipyramidal. nih.gov

Iron (Fe): Iron complexes with TPA have been investigated for their potential to mimic non-heme iron enzymes that activate oxygen. jobpcr.com Dichloroferrous complexes with TPA derivatives have been shown to possess a distorted octahedral geometry, which is retained in solution. jobpcr.com These ferrous complexes can react with molecular oxygen to form stable µ-oxo diferric complexes. jobpcr.com

Cobalt (Co) and Nickel (Ni): The first reported metal complex with TPA was with Nickel(II) in 1969. frontiersin.orgnih.gov TPA complexes of Ni(II) and Co(II) have been used to study the coordination chemistry of metal-binding isosteres in models for metalloenzymes. nih.gov

Zinc (Zn): Zinc(II) complexes with TPA have been characterized, often showing a (3py) coordination mode where the ligand is tridentate. rsc.org

Vanadium (V): TPA forms complexes with vanadium in different oxidation states. Dioxidovanadium(V) complexes of TPA feature a distorted octahedral environment where TPA acts as a tetradentate ligand. frontiersin.orgnih.gov Oxovanadium(IV) and oxo-peroxo vanadium(V) complexes have also been reported and studied as functional models for vanadium haloperoxidase enzymes. frontiersin.orgnih.gov

Mercury (Hg): The coordination chemistry of Hg(II) with a sterically demanding derivative of TPA, tris[(2-(6-methylpyridyl))methyl]amine (TLA), has been investigated. In solution, multiple ligand environments were observed to be in slow exchange, and a complex with a bidentate TLA ligand was crystallographically characterized. nih.govresearchgate.net

The following table summarizes the coordination of TPA with various transition metals:

| Metal Ion | Coordination Number | Geometry | Key Features |

|---|---|---|---|

| Cu(II) | 5 | Trigonal Bipyramidal | Models for copper enzymes, catalysts for ATRP and ATRA. frontiersin.orgnih.govnih.gov |

| Fe(II) | 6 | Distorted Octahedral | Reacts with O₂ to form µ-oxo diferric complexes. jobpcr.com |

| Co(II) | 6 | Octahedral | Used in model studies of metalloenzymes. nih.gov |

| Ni(II) | 6 | Octahedral | First TPA metal complex reported. frontiersin.orgnih.govnih.gov |

| Zn(II) | 5 or 6 | Varies | Can exhibit tridentate (3py) coordination. rsc.org |

| V(V) | 6 | Distorted Octahedral | Forms dioxidovanadium(V) and oxo-peroxo complexes. frontiersin.orgnih.gov |

| Hg(II) | Varies | Varies | Can exhibit bidentate coordination with derivatives. nih.govresearchgate.net |

Complexation with Alkali Metal Ions (e.g., Li+, Na+)

While less common than with transition metals, TPA and its derivatives can also form complexes with alkali metal ions like lithium (Li+) and sodium (Na+). acs.org Specialized TPA-based ion pair receptors have been designed for the selective recognition of lithium salts. researchgate.net In these systems, the TPA subunit serves as the cation binding site. researchgate.net Spectroscopic studies have confirmed that the lithium cation is bound to the TPA moiety, while the counter-anion interacts with other parts of the receptor molecule. researchgate.net

Structural Elucidation of Metal-Ligand Complexes

Crystal Packing and Supramolecular Features

The solid-state structures of TPA complexes often reveal interesting crystal packing and supramolecular features. For example, in the crystal structure of a dicopper complex with a TPA derivative, hydrogen bonding interactions were observed to play a role in the stability of the peroxo-dicopper core. nih.gov

In a complex of a brominated TPA derivative, tris[(6-bromopyridin-2-yl)methyl]amine (TPABr3), the molecule packs in a way that allows for intermolecular Br···Br interactions, which contribute to the stability of the crystal lattice. iucr.orgnih.gov The packing arrangement can also be influenced by the presence of solvent molecules, as seen in the crystal structure of a copper(II) sulfate (B86663) complex with a TPA derivative, which incorporates water molecules in its crystal lattice. rsc.org The supramolecular structure of a diprotonated decavanadate (B1236424) salt with a [VO₂(tpma)]⁺ cation shows how a single decavanadate anion is surrounded by six cationic TPA-vanadium moieties. nih.gov

Conformational Dynamics in Solution and Solid States

The tripodal nature of the TPA ligand imparts a propeller-like arrangement around the metal center. researchgate.net This can lead to conformational dynamics, where the ligand can adopt different conformations in solution and in the solid state. ontosight.aisigmaaldrich.com

In solution, the coordination environment of the metal ion can be dynamic, with the possibility of exchange between different coordination modes. nih.gov For example, NMR studies of a Hg(II) complex with a sterically hindered TPA derivative showed the presence of multiple ligand environments in slow exchange, indicating a dynamic equilibrium between different coordinated species. nih.govresearchgate.net

In the solid state, the conformation of the TPA ligand is fixed within the crystal lattice. However, disorder in the positions of the pyridylmethyl groups can sometimes be observed in crystal structures, indicating the presence of multiple, closely related conformations even in the solid state. nih.gov The conformation of the pyridyl rings relative to the central nitrogen atom can also vary between different complexes, as indicated by the torsion angles observed in their crystal structures. nih.gov

Energetics and Thermodynamics of Metal-Ligand Interactions

The formation of metal complexes with this compound, more commonly known as tris(2-pyridylmethyl)amine (B178826) (TPMA or TPA), and its derivatives is governed by a complex interplay of energetic and thermodynamic factors. These ligands are known to form stable complexes with a wide variety of transition metals. researchgate.netunipd.it The thermodynamic stability of these complexes can be quantified by determining the stability constants (log K) and the associated thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°).

A detailed study on the complex formation between TPMA and several metal cations (Fe²⁺, Fe³⁺, Cu²⁺, and Cr³⁺) has provided valuable insights into the thermodynamics of these interactions. The complexation reactions are often studied in various solvent systems, and the stability of the resulting complexes is found to be significantly influenced by the nature of the metal ion and the solvent composition. In many cases, TPMA forms 1:1 complexes with the metal cations. upm.edu.my

The stability of the metal complexes, as indicated by the stability constant (log K), shows a dependence on the metal ion. For example, in an aqueous solution at 25°C, the selectivity of TPMA towards certain metal cations was found to follow the order: Cr³⁺ > Fe²⁺ > Cu²⁺ > Fe³⁺. upm.edu.my This order can, however, change with the solvent composition, highlighting the crucial role of the environment in determining the thermodynamic stability of the complexes. upm.edu.my

| Metal Ion | Solvent (mol% AN in H₂O) | Temperature (°C) | log Kf (± SD) | ΔH°c (kJ/mol) | ΔS°c (J/mol·K) |

| Fe²⁺ | 0 | 25 | 4.80 (± 0.04) | -12.35 | 50.40 |

| Fe³⁺ | 0 | 25 | 4.40 (± 0.03) | -10.05 | 50.31 |

| Cu²⁺ | 0 | 25 | 4.70 (± 0.04) | -11.43 | 51.05 |

| Cr³⁺ | 0 | 25 | 5.20 (± 0.05) | -14.28 | 51.10 |

| Fe²⁺ | 34.08 | 25 | 4.60 (± 0.03) | -10.51 | 51.12 |

| Fe³⁺ | 34.08 | 25 | 4.70 (± 0.04) | -11.43 | 51.05 |

| Cu²⁺ | 34.08 | 25 | 4.50 (± 0.04) | -10.05 | 50.31 |

| Cr³⁺ | 34.08 | 25 | 5.00 (± 0.04) | -13.33 | 51.14 |

Table 1: Stability constants (log Kf) and thermodynamic parameters (ΔH°c and ΔS°c) for 1:1 complexes of various metal ions with this compound in different solvent systems at 25°C. Data sourced from a conductometric study. upm.edu.my

Influence of Counterions and Solvent Environment on Complex Stability

The stability and properties of metal complexes of this compound and its derivatives are not solely determined by the interaction between the metal ion and the ligand. The surrounding environment, specifically the counterions and the solvent, plays a critical role in modulating the stability, structure, and reactivity of these complexes.

Counterions are another crucial factor influencing the properties of the charged metal complexes of TPMA. The effect of different counterions (such as Br⁻, ClO₄⁻, and BPh₄⁻) on the molecular structures of copper(I) and copper(II) complexes with TPMA has been investigated. acs.org For copper(I) complexes, the nature of the counteranion, along with auxiliary ligands, can determine whether the TPMA ligand coordinates in a tetradentate or tridentate fashion. acs.org For example, partial dissociation of one of the pyridyl arms of the TPMA ligand was observed with larger auxiliary ligands, a process that can be influenced by the packing forces in the crystal lattice, which are in turn affected by the counterion. acs.org

In some instances, the metal-TPMA moiety itself can act as a counterion for a larger, oppositely charged complex. For example, the cationic complex [VO₂(tpma)]⁺ has been shown to serve as a counterion for the anionic diprotonated decavanadate anion, [H₂V₁₀O₂₈]⁴⁻. nih.govfrontiersin.org The stability of such assemblies is governed by electrostatic interactions between the cationic and anionic components, as well as other noncovalent interactions like hydrogen bonding. nih.gov The choice of counterion can also influence the geometry of the metal complex. For example, copper(II) complexes with the general formula [CuII(TPMA)X]⁺ (where X = Cl⁻ or Br⁻) were found to be isostructural regardless of whether the counterion (Y) was a halide (Cl⁻ or Br⁻) or a larger, non-coordinating anion like perchlorate (B79767) (ClO₄⁻) or tetraphenylborate (B1193919) (BPh₄⁻). acs.org

| Complex | Solvent System | Observation |

| [Ru(L)(CH₃CN)₂]²⁺ (L = TPMA and derivatives) | Acetone, DMSO, CH₃CN | Spectra are largely independent of solvent, suggesting the complex remains intact. nih.gov |

| [Cu(TPMA)]⁺ complexes | Various | The counteranion (Br⁻, ClO₄⁻, BPh₄⁻) and auxiliary ligands influence the coordination mode of the TPMA ligand (tetradentate vs. tridentate). acs.org |

| [CuII(TPMA)X]⁺ (X = Cl⁻, Br⁻) | Not specified | The geometry of the cation is maintained with different counterions (ClO₄⁻, BPh₄⁻). acs.org |

| [VO₂(tpma)]₄[H₂V₁₀O₂₈] | Water | The [VO₂(tpma)]⁺ cation acts as a counterion for the decavanadate anion, forming a stable salt. nih.govfrontiersin.org |

Table 2: Examples of the influence of solvent and counterions on the properties of this compound metal complexes.

Supramolecular Architectures and Molecular Recognition Mediated by Tris 2 Pyridinium Methyl Amine Frameworks

Design and Construction of Supramolecular Cages and Assemblies

While the neutral TPA ligand is a cornerstone in the construction of elaborate metal-organic cages and coordination polymers, the use of the metal-free tris((2-pyridinium)methyl)amine cation for similar purposes is less common and follows different design principles. unipd.it The supramolecular assembly is driven not by metal-ligand coordination but by ion-pairing, hydrogen bonding, and other non-covalent interactions.

The formation of higher-order structures using the this compound cation is fundamentally directed by the presence of suitable anionic counterparts. In the solid state, these cations assemble into extended crystalline lattices where the anions mediate the interactions between the cationic frameworks. For instance, the first successful crystallization of the fully protonated TPA cation, [H3TPA]³⁺, was achieved with sulfate (B86663) and nitrate (B79036) anions, forming the salt [H3TPA][SO4][NO3]. In this structure, the multivalent anions act as nodes, connecting multiple [H3TPA]³⁺ cations through a network of hydrogen bonds and electrostatic interactions, leading to a complex, three-dimensional supramolecular array.

An attempt to use the this compound cation as a counterion for the large, highly charged decavanadate (B1236424) anion further highlights its role in building complex ionic solids. nih.gov Although the intended simple salt was not isolated, the study underscores the potential for the cation to organize and crystallize with complex, non-spherical anions, which is a key principle in designing higher-order ionic materials. nih.gov However, the literature does not currently contain examples of discrete, hollow supramolecular cages formed solely from the self-assembly of the this compound cation.

Host-Guest Interactions within Defined Cavities

The potential for the this compound framework to act as a host and form complexes with guest molecules is an area of theoretical interest, though practical examples remain limited. The pseudo-cavity formed by the three pyridinium (B92312) arms could potentially accommodate guest species.

The core of the this compound cation is relatively hydrophilic due to the potent electrostatic field generated by the three positive charges. This makes the formation of a classic hydrophobic pocket challenging. However, the pyridinium rings themselves are aromatic and capable of engaging in π-π stacking interactions. In principle, a planar anionic guest, such as a polycyclic aromatic carboxylate or sulfonate, could be bound within the cavity, stabilized by a combination of electrostatic interactions, hydrogen bonding, and aromatic stacking with the pyridinium rings. Currently, specific studies detailing the encapsulation of guest molecules within a hydrophobic pocket of the metal-free cation are not prominent in the literature. Research efforts have focused more on covalently modifying the TPA scaffold to create more defined, caged ligands with built-in cavities. rsc.org

In the this compound cation, the key hydrogen bonds are intermolecular, directed from the N-H groups of the pyridinium rings outwards towards an anionic guest or counter-ion. There is no potential for intramolecular hydrogen bonding to pre-organize or rigidify the cavity, as there are no hydrogen bond donor and acceptor groups positioned for such an interaction within the cation itself. The conformation of the three arms is largely dictated by steric repulsion and the templating effect of the bound anion.

Anion Recognition Mechanisms

The most explored application of the this compound framework in supramolecular chemistry is in the field of anion recognition. ontosight.ai The cation is an archetypal positively charged receptor, pre-organized for binding negatively charged species.

The primary mechanism for anion recognition is the powerful electrostatic attraction between the tri-cationic host and an anionic guest. This charge-based interaction is non-specific but very strong, allowing the host to bind a wide variety of anions.

Specificity is achieved through the secondary mechanism of hydrogen bonding. The three N-H groups of the pyridinium rings act as hydrogen bond donors. The geometric arrangement of these donors allows the host to preferentially bind anions whose size, shape, and charge distribution are complementary to the pseudo-cavity. For example, a tetrahedral anion like sulfate (SO₄²⁻) can form multiple hydrogen bonds with the inwardly directed N-H groups, leading to a stable complex. This has been demonstrated by the successful crystallization of [H3TPA][SO4][NO3]. The combination of strong electrostatic attraction and directional hydrogen bonding makes the this compound cation a potent receptor for various anions.

| Anion | Salt Formula | Primary Interaction | Reference |

| Sulfate | [H3TPA][SO4][NO3] | Electrostatic, Hydrogen Bonding | ontosight.ai |

| Nitrate | [H3TPA][SO4][NO3] | Electrostatic, Hydrogen Bonding | ontosight.ai |

| Perchlorate (B79767) | H3TPA3 | Electrostatic | ontosight.ai |

| Decavanadate | Not Isolated | Electrostatic | nih.gov |

Development of Molecular Switches and Chiral Probes

The development of molecular switches and chiral probes based on the TPA scaffold has been a significant area of research; however, these applications almost exclusively rely on metal complexes of the neutral TPA ligand. researchgate.net

For instance, the propeller-like arrangement of the three pyridine (B92270) arms around a metal ion creates a chiral environment. The binding of a chiral analyte to the metal center can favor one of the propeller conformations (P or M), which can be detected using circular dichroism spectroscopy, allowing the complex to act as a chiral probe. researchgate.net Similarly, molecular switches have been designed where the redox state of a coordinated metal ion (e.g., Cu(I)/Cu(II)) or the binding of an external effector molecule alters the photophysical or electrochemical properties of the complex.

To date, there is a lack of published research demonstrating the use of the simple, metal-free this compound cation as a molecular switch or a chiral probe. Such functionality would require the integration of other responsive or stereochemical elements that are not inherent to the protonated cation itself.

Catalytic Applications and Mechanistic Insights in Metal Tris 2 Pyridinium Methyl Amine Systems

Atom Transfer Radical Polymerization (ATRP) and Atom Transfer Radical Addition (ATRA) Catalysis

Copper complexes incorporating the tris((2-pyridinium)methyl)amine (TPMA) ligand are among the most active catalysts for atom transfer radical addition (ATRA) and atom transfer radical polymerization (ATRP) reactions. researchgate.netnih.gov These processes are foundational in polymer chemistry, allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. The effectiveness of the copper-TPMA catalyst is highlighted by its ability to facilitate these reactions, even at very low concentrations. cmu.edunih.gov

A study on the depolymerization of poly(n-butyl methacrylate) utilized a copper(II) chloride/TPMA catalyst, demonstrating the reversible nature of the ATRP process. nsf.gov This particular application underscores the versatility of the catalyst system in both the formation and controlled degradation of polymers.

The mechanism of copper-catalyzed ATRP and ATRA reactions involving TPMA ligands has been a subject of detailed investigation. Kinetic and mechanistic studies have revealed that in solution, halide anions have a strong coordination to the [Cu(I)(TPMA)]+ cations. researchgate.net This interaction is a crucial aspect of the catalytic cycle.

The structure of the copper complex, influenced by the ligand, solvent, and temperature, plays a pivotal role in its catalytic activity. researchgate.net Research has shown that the geometry of both the copper(I) and copper(II) complexes deviates from ideal structures, and these distortions are linked to the catalyst's performance. For instance, in the solid state, Cu(I)(TPMA1)Br, Cu(I)(TPMA2)Br, and Cu(I)(TPMA*3)Br complexes adopt a distorted tetrahedral geometry with coordinated bromide anions. acs.org The copper(II) complexes, on the other hand, exhibit geometries that deviate from an ideal trigonal bipyramidal structure. acs.org

A significant area of research has focused on modifying the TPMA ligand to enhance the catalytic activity of the resulting copper complexes. The introduction of electron-donating groups (EDGs) onto the pyridine (B92270) rings of the TPMA ligand has proven to be a particularly effective strategy. researchgate.netcmu.edu These modifications increase the reducing ability of the corresponding copper(I) complexes, thereby accelerating the polymerization process. acs.org

For example, the synthesis of TPMA ligands with 4-methoxy-3,5-dimethyl-substituted pyridine arms has led to catalysts that are approximately three orders of magnitude more active than those with the unsubstituted TPMA ligand. nih.govresearchgate.net Similarly, the introduction of p-substituted electron-donating cyclic amines, such as pyrrolidine, piperidine, and morpholine, has resulted in copper complexes with exceptionally high ATRP activity. nih.gov

Cyclic voltammetry studies have quantified the impact of these substitutions, showing a stepwise decrease in the reduction potential (E1/2) with the addition of more electron-donating groups. acs.org This enhanced reducing power allows for controlled polymerizations at catalyst loadings as low as 10-25 parts per million. nih.gov

Interactive Data Table: Impact of Ligand Substitution on Catalyst Activity

| Ligand | Substituent | E1/2 (mV vs. SCE) | Relative Activity Enhancement |

| TPMA | None | -240 | 1x |

| TPMA1 | 1 substituted pyridine | -310 | ~10x |

| TPMA2 | 2 substituted pyridines | -360 | ~100x |

| TPMA*3 | 3 substituted pyridines | -420 | ~1000x |

| TPMAPYR | Pyrrolidine | > -240 | >1000x |

This table is based on data presented in the text and provides a simplified representation of the relative catalytic activity. Actual values can vary based on specific reaction conditions.

Carbon Dioxide (CO₂) Reduction Catalysis

The electrochemical reduction of carbon dioxide (CO₂) is a critical area of research aimed at converting this greenhouse gas into valuable fuels and chemical feedstocks. Metal complexes containing pyridinium-based ligands have shown promise as catalysts in this process.

The electrochemical reduction of aqueous pyridinium (B92312) ions has been investigated on various electrode surfaces, including glassy carbon, gold, and platinum. nih.gov Studies have shown that in the presence of CO₂, an enhancement of current is observed, suggesting a catalytic role for the pyridinium species. nih.gov However, the formation of specific reduction products like methanol (B129727) was not detected in these particular experiments. nih.gov

Research on related systems, such as those involving rhenium bipyridyl complexes, has provided insights into the mechanistic pathways of CO₂ reduction. nsf.gov These studies highlight the importance of the ligand structure in determining the efficiency and selectivity of the catalytic process.

The activation of CO₂ by metal complexes involves changes in the charge state of the CO₂ molecule, which are often not well-described by formal integer charges. researchgate.net Early transition metals are generally considered more suitable for CO₂ activation due to their higher oxophilicity. researchgate.net

The coordination chemistry of CO₂ with metal centers is a key aspect of its activation. researchgate.net The interaction between the metal and the CO₂ molecule can weaken the C-O bonds, facilitating its reduction. While specific studies on the role of metal oxidation states in CO₂ activation by this compound complexes are not extensively detailed in the provided context, the principles derived from studies of other metal-ligand systems are applicable. The ability of the metal center to exist in multiple oxidation states is fundamental to the catalytic cycle of CO₂ reduction. iaea.org

Hydrogen Evolution Reaction (HER) Catalysis

The production of hydrogen (H₂) from water through catalytic processes is a cornerstone of developing a sustainable energy economy. Metal complexes, including those with polypyridine ligands, have been explored as catalysts for the hydrogen evolution reaction (HER). rsc.org

Recent research has involved the synthesis of novel metal complexes with modified tris(2-pyridylmethyl)amine (B178826) ligands to be tested in photochemical hydrogen evolution. rsc.org One study reported on the use of Co(II) complexes with TPMA ligands functionalized with an additional hydroxy group to investigate the effect on catalyst activity in HER. rsc.org This approach of post-synthetic functionalization of the TPMA ligand opens up new possibilities for designing more efficient HER catalysts. rsc.orgrsc.org

While detailed mechanistic data for HER catalysis specifically using this compound complexes is emerging, the general principles involve a multi-step process. This typically includes electron transfer to the metal center, followed by protonation and the subsequent release of hydrogen gas. The design of the ligand plays a crucial role in modulating the electronic properties of the metal center and facilitating these steps.

Oxygen Activation and Bioinorganic Catalysis Models

A significant area of research for metal-TPA complexes is the activation of molecular oxygen (O2) for oxidative transformations. These systems serve as valuable models for understanding the function of metalloenzymes. d-nb.info

The interaction of metal-TPA complexes with dioxygen has been studied in detail to elucidate the fundamental steps of O2 activation. For copper(I) complexes with TPA ligands, kinetic and thermodynamic studies have revealed a clear, multi-step mechanism. acs.org The reaction proceeds through the initial reversible formation of a 1:1 copper(II)-superoxo species, which then reacts with a second equivalent of the copper(I) complex to form a stable 2:1 copper(II)-peroxo complex. acs.org The stability and formation rate of these oxygenated adducts are significantly influenced by the solvent and electronic properties of substituents on the pyridyl rings of the TPA ligand. acs.org

In the case of iron(II) complexes, their well-known "oxygen sensitivity" has prompted detailed mechanistic investigations. d-nb.info The reaction of ferrous TPA complexes with O2 is versatile, affording new species depending on the specific structure of the ligand. d-nb.info A proposed mechanism for the autoxidation of some iron complexes involves the formation of a µ-peroxo intermediate, which undergoes homolytic cleavage to generate a highly reactive high-valent oxo-ferryl species. uni-marburg.de This oxo-ferryl species is believed to be the key oxidant in many bio-inspired catalytic reactions.

Table 1: Kinetic and Thermodynamic Parameters for O₂ Binding to a Copper(I)-TPA Complex ([Cu(TPA)]⁺) in Different Solvents

| Solvent | Reaction Step | Rate Constant (k) or Equilibrium Constant (K) | Enthalpy (ΔH°) (kJ mol⁻¹) | Entropy (ΔS°) (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| THF | Formation of 1:1 Superoxo (k₁) | ≥100 times faster than in EtCN | -41 | Not Reported |

| EtCN | Formation of 1:1 Superoxo (k₁) | 1.2 x 10⁴ to 3.1 x 10⁴ M⁻¹ s⁻¹ (at 183 K) | -29.8 | Not Reported |

| EtCN | Dissociation of 1:1 Superoxo (k₋₁) | Varies with ligand substituent | Not Reported | Not Reported |

| EtCN | Formation of 2:1 Peroxo (k₂) | Varies with ligand substituent | Not Reported | Not Reported |

Data sourced from kinetic studies on various substituted TPA ligands. acs.org THF = Tetrahydrofuran, EtCN = Propionitrile.

The structural and functional similarities between synthetic metal-TPA complexes and the active sites of metalloenzymes make them excellent tools for bioinorganic modeling. nih.gov The TPA ligand is particularly adept at mimicking the coordination environment provided by histidine residues in proteins.

Copper-TPA complexes are considered preferred models for metalloenzymes involved in oxygen activation. acs.org They have been used to model the reactivity of copper-cluster enzymes and to gain insight into the formation of copper-oxygen adducts. acs.org Iron-TPA complexes serve as functional analogues for a variety of non-heme iron enzymes. science.gov They have been successfully employed as models for iron dioxygenases and catechol oxidases, helping to elucidate the mechanisms of oxygen atom transfer and substrate oxidation. acs.org Furthermore, vanadium complexes incorporating the TPA ligand, specifically oxoperoxovanadium(V) species, have been identified as functional models for vanadium haloperoxidase enzymes. acs.org While not direct TPA systems, more complex synthetic models of the Cytochrome c Oxidase active site often incorporate pyridine- or imidazole-appended structures covalently linked to a porphyrin, mimicking the tris(heterocycle) coordination environment found in the enzyme and conceptually related to TPA's binding motif.

Table 2: Metal-TPA Complexes as Metalloenzyme Models

| Metalloenzyme Class | Metal in TPA Complex | Key Finding/Modeled Reaction | Reference(s) |

|---|---|---|---|

| Copper-Cluster Oxygenases | Copper | Reversible O₂ binding, formation of Cu₂O₂ species | acs.org |

| Iron Dioxygenases | Iron | Intradiol cleavage of catecholates | |

| Catechol Oxidases | Iron | Catalytic oxidation of catechol groups | acs.org |

| Vanadium Haloperoxidases | Vanadium (as oxo-peroxo) | Functional models for oxidation reactions | acs.org |

The term "oxygen-sensitive" is frequently used to describe iron(II) complexes, and systems based on TPA-type ligands have been instrumental in understanding the chemistry behind this phenomenon. d-nb.info The reactivity of ferrous TPA complexes towards molecular oxygen is highly dependent on the ligand's structure and any substitutions made on the pyridine rings. d-nb.infonih.gov

Studies on FeCl₂ complexes with a range of TPA-derived ligands have shown a versatile behavior upon exposure to O₂, leading to new, often stable, oxygenated species. d-nb.info The coordination geometry, the electronic properties of the ligand, and the spin state of the iron center are critical factors that dictate the outcome of the reaction with O₂. nih.gov For instance, introducing electron-donating methoxy (B1213986) groups onto the TPA ligand can modulate the electronic properties at the metal center and affect the oxygenation process, sometimes leading to ligand demethylation. uni-marburg.descience.gov The study of these systems provides insight into how the protein environment in natural enzymes finely tunes the reactivity of the iron center towards oxygen. nih.gov

The initial step in many dioxygen activation mechanisms is the one-electron reduction of O₂ to form a superoxide (B77818) radical anion (O₂⁻). Metal-TPA complexes have been crucial in studying this process. For copper(I)-TPA systems, the formation of a copper(II)-superoxide intermediate, [CuII(O₂⁻)]⁺, is a well-established, reversible step that has been characterized spectroscopically and kinetically. acs.org

For iron(II)-TPA complexes, the formation of an iron-superoxide species is a leading hypothesis, often termed the "superoxide way," proposed as the first step in the reaction with O₂. d-nb.info This involves an inner-sphere electron transfer from the Fe(II) center to the coordinated dioxygen molecule. d-nb.info While direct observation can be challenging, this pathway is supported by reactivity studies and is analogous to the initial step in many non-heme iron enzymes. uni-marburg.de The ability of a related ferric heme superoxide complex to perform hydrogen atom abstraction to yield a hydroperoxide species further highlights the potential reactivity of such intermediates.

Carbon-Heteroatom Bond Formation Catalysis

Beyond oxygen activation, metal-TPA complexes have emerged as catalysts for the formation of bonds between carbon and heteroatoms (N, O), which is a cornerstone of modern synthetic chemistry.

Iron(II) complexes of TPA are established catalysts for C-O bond formation, capable of hydroxylating and epoxidizing hydrocarbon substrates. acs.org More recently, these same Fe-TPA systems have been shown to promote C-N bond formation. acs.org Specifically, an Fe-TPA catalyst can achieve the allylic amination of alkenes using N-Boc-hydroxylamine. acs.org Mechanistic studies suggest this transformation proceeds via a nitroso-ene reaction pathway. acs.org

The versatility of the TPA ligand is further demonstrated in silver-catalyzed reactions. A silver catalyst supported by the TPA ligand was found to catalyze the C-H amination of substrates containing multiple potential reaction sites. science.gov Interestingly, the TPA ligand imparted a distinct site-selectivity compared to other nitrogen-based ligands, highlighting the crucial role the ligand plays in tuning catalyst reactivity and selectivity in C-H functionalization reactions. science.gov

Table 3: Catalytic Carbon-Heteroatom Bond Formation with Metal-TPA Systems

| Metal | Bond Formed | Reaction Type | Substrate Example | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Iron | C-N | Allylic Hydroxyamination | Cyclohexene | Catalyzes amination via a proposed nitroso-ene mechanism. | acs.org |

| Iron | C-O | Hydroxylation/Epoxidation | Alkenes/Hydrocarbons | Established catalysts for various oxidation pathways. | researchgate.netacs.org |

| Silver | C-N | C-H Amination | Alkane with multiple C-H bonds | TPA ligand controls site-selectivity of amination. | science.gov |

Alkane Hydroxylation

The functionalization of alkanes, particularly through hydroxylation, is a challenging yet highly valuable transformation. Iron complexes featuring the this compound ligand have emerged as effective catalysts for this process, often utilizing hydrogen peroxide (H₂O₂) as the terminal oxidant. umn.edumdpi.com These systems are of particular interest as they mimic the function of non-heme iron enzymes. nih.gov

The mechanism of alkane hydroxylation catalyzed by Fe(TPA) complexes has been a subject of detailed investigation, with evidence pointing towards the involvement of high-valent iron-oxo species as the key oxidants. umn.edunih.gov A systematic study of alkane oxidations with H₂O₂ catalyzed by [FeII(TPA)(CH₃CN)₂]²⁺ and its substituted analogues has provided significant mechanistic insights. nih.gov The reactivity of these catalysts can be tuned by the electronic and steric properties of the TPA ligand, which in turn affects the spin state of a crucial FeIII-OOH intermediate. umn.edunih.gov

A proposed dual-oxidant mechanism suggests two competing pathways. umn.edunih.gov In one pathway, a high-spin FeIII-peroxo species is thought to be responsible for the selective C-H bond cleavage of the alkane. nih.gov However, this can lead to alkyl radicals with longer lifetimes, which may undergo radical epimerization. umn.edu The second pathway involves a low-spin FeIII-OOH intermediate that undergoes O-O bond heterolysis to form a highly reactive FeV=O species. umn.edunih.gov This heterolysis is believed to be facilitated by the low-spin iron(III) center, which weakens the O-O bond, and the presence of an adjacent water ligand that can hydrogen-bond with the terminal oxygen of the hydroperoxo group. nih.gov Evidence for the FeV=O intermediate is supported by isotope-labeling studies that show the incorporation of ¹⁸O from H₂¹⁸O into the alcohol product. umn.edu

The debate between a metal-based oxidation mechanism and a radical chain autoxidation has also been explored. acs.orgewha.ac.kr The metal-based pathway is expected to primarily produce alcohol with a significant kinetic isotope effect. ewha.ac.kr Conversely, a radical chain mechanism involves the trapping of alkyl radicals by O₂ to form alkylperoxy radicals, which then decompose to a mixture of alcohol and ketone. acs.orgewha.ac.kr The product distribution and its dependence on O₂ can therefore distinguish between these mechanisms. acs.org For instance, when cyclohexane (B81311) is oxidized using an Fe(TPA) catalyst, the ratio of alcohol to ketone (A/K ratio) can provide clues about the dominant mechanism. mdpi.com

| Catalyst System | Substrate | Oxidant | Key Findings & Mechanistic Implications |

| [FeII(TPA)(CH₃CN)₂]²⁺ and analogues | Alkanes | H₂O₂ | Involves a dual-oxidant mechanism with FeIII-OOH and FeV=O species. The ligand's electronic and steric properties modulate the pathway. umn.edunih.gov |

| Fe(TPA)/tBuOOH | Alkanes | tBuOOH | The reaction mechanism can shift between metal-based oxidation and radical chain autoxidation depending on the concentration of the peroxide. ewha.ac.kr |

| Fe(TPA) | Cyclohexane | H₂O₂ | The stereospecificity of the oxidation of cis-1,2-dimethylcyclohexane (B165935) suggests a metallocentric, not a radical, mechanism. mdpi.com |

Allylic Amination of Alkenes

The allylic amination of alkenes is a powerful method for forming C-N bonds, yielding synthetically valuable allylamines. nsf.gov Palladium catalysts are frequently employed for this transformation. nih.govrsc.org The mechanism of palladium-catalyzed allylic amination is complex and can be influenced by the nature of the amine nucleophile, the solvent, and the ligands on the palladium center. nih.gov

One of the key intermediates in the catalytic cycle is a π-allylpalladium species, which is formed by the electrophilic cleavage of an allylic C-H bond by a Pd(II) catalyst. mdpi.com This intermediate is then subject to nucleophilic attack by the amine to form the allylic amine product. mdpi.com The catalytic cycle is completed by the reoxidation of Pd(0) to Pd(II). mdpi.com

The regioselectivity of the amination (i.e., the formation of linear vs. branched products) is a critical aspect of this reaction. nih.gov Studies have shown that with many secondary amines, the initially formed kinetic branched product can isomerize to the more thermodynamically stable linear product, a process that is also catalyzed by Pd(0). nih.govcapes.gov.br The choice of solvent can also play a significant role; for example, using THF as a solvent has been shown to favor higher branched-to-linear product ratios. nih.gov

Recent advancements have focused on developing catalytic systems that can accommodate a wider range of substrates, including the direct use of allylic alcohols and amines, and the coupling of terminal olefins with secondary amines to produce tertiary amines. rsc.orgnih.gov The development of a palladium(II)-catalyzed allylic C-H amination cross-coupling has been reported to furnish tertiary allylic amines with excellent regio- and stereoselectivity. nih.gov

Photocatalysis and Photosensitization Principles

Metal complexes containing the this compound ligand and its derivatives are also utilized in the fields of photocatalysis and photosensitization. ontosight.ai The fundamental principle behind these applications lies in the ability of the metal complex (the photosensitizer) to absorb light and enter an electronically excited state. nih.gov This excited state is a more powerful oxidant and reductant than the ground state, enabling it to initiate chemical reactions through either energy transfer or electron transfer processes. nih.gov

Ruthenium(II) polypyridyl complexes, in particular, have been extensively studied as photosensitizers. nih.govnih.gov Upon absorbing a photon of light, these complexes are promoted to a metal-to-ligand charge transfer (MLCT) excited state. acs.org This excited state can then interact with other molecules in several ways:

Energy Transfer: The excited photosensitizer can transfer its energy to another molecule, promoting it to an excited state, which then undergoes a chemical reaction.

Reductive Quenching: The excited photosensitizer can be reduced by an electron donor, generating a more potent reductant that can then reduce a substrate in the reaction mixture.

Oxidative Quenching: The excited photosensitizer can be oxidized by an electron acceptor, creating a stronger oxidant that can then oxidize a substrate.

One of the goals in this field is to develop photosensitizers that can be activated by lower-energy light, such as near-infrared (NIR) light, which has better tissue penetration for applications like photodynamic therapy. nih.gov Ruthenium complexes capable of two-photon absorption (TPA) are being explored for this purpose, as they can be excited by 740 nm light to drive various organic transformations. nih.gov These TPA ruthenium complexes can function similarly to one-photon-absorbing photosensitizers in both energy-transfer and photoredox reactions. nih.gov

The photophysical properties of these metal complexes, such as their absorption spectra and excited-state lifetimes, can be fine-tuned by modifying the ligands. nih.gov For example, the structure of the TPA ligand can be altered to enhance the stability and photochemical properties of the resulting metal complex. rsc.org

Electrochemical and Photophysical Characterization of Tris 2 Pyridinium Methyl Amine Systems

Redox Potentials and Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes incorporating tris((2-pyridinium)methyl)amine and its derivatives are significantly influenced by the coordinated metal ion, the solvent, and the specific substituents on the ligand.

Cyclic voltammetry studies of cobalt(II) complexes with related bis(imino)pyridine ligands reveal that the redox behavior is a delicate balance between the solvent polarity and the electronic properties of the ligand. rsc.org In polar solvents like acetonitrile, disproportionation of the initial complex can occur, leading to the observation of oxidation events for the resulting charged species. rsc.org Conversely, in less polar solvents such as dichloromethane, the original complex is more stable, and its direct oxidation to a cobalt(III) species can be observed. rsc.org The electron-donating or withdrawing nature of substituents on the ligand can also dramatically shift the redox potentials, with a span of nearly 750 mV observed for a series of cobalt(II) complexes in acetonitrile. rsc.org

Ruthenium(II) complexes containing tridentate ligands like tris(1-pyrazolyl)methane, a structural analogue of this compound, exhibit metal-centered Ru(II) to Ru(III) oxidation. researchgate.net In certain conditions, this can be followed by catalytic water oxidation. researchgate.net The electrochemical behavior of copper(II) complexes with the related tris(4-(pyridin-4-yl)phenyl)amine (B3100268) ligand has also been investigated, highlighting the potential for these systems in developing redox-active coordination frameworks. nih.gov

Table 1: Redox Potentials of Selected Metal Complexes

| Complex Family | Redox Couple | Potential (V vs. reference) | Solvent | Notes |

|---|---|---|---|---|

| Bis(imino)pyridine Cobalt(II) | Co(II)/Co(III) | Spans ~0.750 V | Acetonitrile | Potential is highly dependent on N-aryl substituents. rsc.org |

| Ruthenium(II) with Tridentate Ligands | Ru(II)/Ru(III) | Not specified | Phosphate Buffer | Followed by catalytic water oxidation for some complexes. researchgate.net |

Electron Transfer Mechanisms in Photocatalytic Systems

The photophysical properties of this compound-based systems are central to their potential in photocatalysis. ontosight.ai Electron transfer is a key process in these applications. While direct studies on this compound are limited in the provided results, the behavior of analogous systems provides insight. For instance, the excited states of ruthenium(II) complexes with tris(1-pyrazolyl)methane and bipyridine ligands have been studied using transient absorption spectroscopy. researchgate.net These studies reveal details about the excited-state decay pathways, which are crucial for understanding and optimizing electron transfer processes in photocatalytic cycles. researchgate.net The design of such systems often aims to facilitate efficient charge separation and subsequent redox reactions.

Photochemical Reactivity and Quantum Yields

The photochemical reactivity of metal complexes is a critical aspect of their application in areas like photodynamic therapy and photocatalysis. Tris-cyclometalated iridium(III) complexes containing substituted 2-phenylpyridine (B120327) ligands have been shown to generate singlet oxygen upon photoirradiation. nih.gov This reactivity was confirmed by observing the decomposition of 1,3-diphenylisobenzofuran (B146845) and the oxidation of thioanisole. nih.gov The efficiency of such photochemical reactions is quantified by the quantum yield, which measures the number of desired events (e.g., singlet oxygen generation) per photon absorbed. While specific quantum yield values for this compound systems were not detailed in the provided search results, the investigation of related iridium complexes highlights the potential for these systems to exhibit significant photochemical reactivity. nih.gov

Luminescence Properties and Emission Shifts in Metal-Bound Systems

The coordination of metal ions to this compound and its derivatives can lead to significant changes in their luminescence properties. Lanthanide complexes with stereocontrolled tris(2-pyridylmethyl)amine (B178826) ligands exhibit characteristic luminescence spectra upon excitation. nih.gov The intensity of this luminescence is notably dependent on the stereochemistry of the ligand, with one isomer showing a threefold enhancement in terbium luminescence compared to its diastereomer. nih.gov

Derivatives of tris((6-phenyl-2-pyridyl)methyl)amine have been synthesized to enhance solubility and study their fluorescence properties in detail. nih.gov Upon coordination with zinc(II) ions in acetonitrile, one such derivative exhibits a substantial red shift of approximately 80 nm in its fluorescence emission maximum (from 376 nm to 457 nm) and a more than 100-fold enhancement in emission intensity at 520 nm. nih.govresearchgate.net This significant change is attributed to a charge-transfer character in the excited state. nih.govresearchgate.net

Furthermore, pH-responsive tris-cyclometalated iridium(III) complexes with pyridine-functionalized ligands demonstrate tunable emission. nih.gov In a neutral or basic solution, these complexes can show a red emission around 613 nm, which shifts to a green emission around 530 nm in acidic conditions due to protonation of amino groups on the ligands. nih.gov Conversely, complexes with pyridyl groups can show a strong green emission (around 500 nm) that red-shifts to around 600 nm upon protonation. nih.gov

Table 2: Luminescence Properties of Selected Metal Complexes

| Complex System | Condition | Emission Maximum | Emission Shift | Reference |

|---|---|---|---|---|

| Terbium(III) with stereocontrolled tris(2-pyridylmethyl)amine | - | Characteristic Tb(III) emission | Intensity dependent on ligand stereochemistry | nih.gov |

| Zinc(II) with tris-[6-(3,4,5-trimethoxy-phenyl)-pyridin-2-ylmethyl]-amine | Acetonitrile | 457 nm | ~80 nm red shift | nih.govresearchgate.net |

| Iridium(III) with amino-substituted 2-phenylpyridine ligands | Acidic solution | ~530 nm (green) | Shift from red (613 nm) in neutral/basic conditions | nih.gov |

| Iridium(III) with pyridyl-substituted 2-phenylpyridine ligands | Protonated state | ~600 nm | Red shift from green (~500 nm) in acid-free solution | nih.gov |

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Tris(1-pyrazolyl)methane |

| Bis(imino)pyridine |

| Tris(4-(pyridin-4-yl)phenyl)amine |

| Tris(2-pyridylmethyl)amine |

| 1,3-diphenylisobenzofuran |

| Thioanisole |

| Tris((6-phenyl-2-pyridyl)methyl)amine |

| Tris-[6-(3,4,5-trimethoxy-phenyl)-pyridin-2-ylmethyl]-amine |

Advanced Spectroscopic and Computational Methodologies in Tris 2 Pyridinium Methyl Amine Research

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopy is a cornerstone in the analysis of Tris((2-pyridinium)methyl)amine, providing detailed insights into its molecular structure, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹⁹Hg)

NMR spectroscopy is a powerful tool for characterizing this compound and its derivatives in solution.

¹H and ¹³C NMR: The proton and carbon NMR spectra provide fundamental information about the molecular framework. For the neutral ligand, Tris(2-pyridylmethyl)amine (B178826) (TPMA), specific chemical shifts are observed in deuterated chloroform (B151607) (CDCl₃). iucr.orgresearchgate.net The proton spectrum shows a characteristic singlet for the methylene (B1212753) (-CH₂-) protons and distinct multiplets for the pyridyl protons. iucr.org The ¹³C spectrum confirms the structure with signals corresponding to the methylene carbons and the different carbons of the pyridine (B92270) rings. iucr.orgresearchgate.net Upon protonation to form this compound, or upon coordination to a metal center, these shifts can change significantly, reflecting the new electronic environment. For instance, in ruthenium complexes, the methylene protons of the TPMA ligand show distinct signals, indicating their specific spatial arrangement around the metal. acs.org

¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tris(2-pyridylmethyl)amine (TPMA) in CDCl₃

View Data

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| ¹H | 3.86 (s, 6H) | -CH₂- | iucr.org |

| ¹H | 7.14 (multiplet) | Pyridyl H | |

| ¹H | 7.51 (d, 3H) | Pyridyl H | iucr.org |

| ¹H | 7.63 (t, 3H) | Pyridyl H | iucr.org |

| ¹H | 8.52 (d, 3H) | Pyridyl H | iucr.org |

| ¹³C | 60.60 | -CH₂- | iucr.orgresearchgate.net |

| ¹³C | 122.35 | Pyridyl C | iucr.orgresearchgate.net |

| ¹³C | 123.32 | Pyridyl C | iucr.orgresearchgate.net |

| ¹³C | 136.59 | Pyridyl C | iucr.orgresearchgate.net |

| ¹³C | 149.35 | Pyridyl C | iucr.orgresearchgate.net |

| ¹³C | 159.81 | Pyridyl C | iucr.orgresearchgate.net |

¹⁵N NMR: This technique directly probes the nitrogen atoms, which are central to the ligand's coordination chemistry. In studies using ¹⁵N-labeled TPMA, a significant chemical shift difference is observed for both the pyridine and the central tertiary amine nitrogen signals upon coordination to a metal ion like Zn²⁺. nih.gov The central tertiary nitrogen was identified as the optimal site for ¹⁵N enrichment for imaging studies, as its signal shows a substantial upfield shift of 20 ppm upon zinc binding and has a more favorable relaxation time compared to the pyridine nitrogens. nih.gov

¹⁹⁹Hg NMR: When complexed with mercury(II), the ligand's NMR signals can exhibit coupling to the NMR-active ¹⁹⁹Hg isotope. The complexation of Hg(II) by TPMA has been studied using ¹H and ¹³C NMR, where satellites arising from ¹H-¹⁹⁹Hg and ¹³C-¹⁹⁹Hg coupling were observed, a rare phenomenon in solution-state NMR at room temperature. capes.gov.bracs.org In a related sterically hindered ligand, tris[(2-(6-methylpyridyl))methyl]amine (TLA), extensive heteronuclear coupling between protons and ¹⁹⁹Hg was observed, with a five-bond coupling (⁵J(¹H¹⁹⁹Hg)) of 8 Hz being reported for the [Hg(TLA)]²⁺ complex. nih.govresearchgate.net

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information on the vibrational modes and electronic transitions of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of neutral TPMA shows characteristic bands for C-H stretching of the aromatic and methylene groups, as well as C=N and C=C stretching vibrations of the pyridine rings. iucr.orgresearchgate.net For the solid form of TPMA, strong bands are observed around 3048-3009 cm⁻¹ (aromatic C-H stretch), 2920-2803 cm⁻¹ (aliphatic C-H stretch), and 1585-1566 cm⁻¹ (pyridine ring vibrations). iucr.orgresearchgate.net Upon coordination to a metal, such as in ruthenium complexes, the nitrile stretch (ν_CN) of co-ligands can be observed, providing evidence of binding. acs.org

Selected FT-IR Bands for Tris(2-pyridylmethyl)amine (TPMA)

View Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3048, 3009 | Aromatic C-H stretch | iucr.orgresearchgate.net |

| 2920, 2803 | Aliphatic C-H stretch | iucr.orgresearchgate.net |

| 1585, 1566 | Pyridine ring vibrations | iucr.orgresearchgate.net |

| 970 | - | iucr.orgresearchgate.net |

| 745 | - | iucr.orgresearchgate.net |

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound and its metal complexes is dominated by transitions within the pyridine rings and metal-to-ligand charge transfer (MLCT) bands. For example, ruthenium(II) complexes of TPMA, such as [Ru(TPA)(MeCN)₂]²⁺, exhibit strong absorption maxima in the near-UV region (e.g., at 380 nm with ε = 11200 M⁻¹ cm⁻¹), which are characteristic of MLCT bands. acs.org

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Mass spectrometry is essential for confirming the molecular weight and composition of this compound and its complexes. ESI-MS is particularly well-suited for analyzing these charged or easily ionizable species. It has been used to characterize intermediates in the synthesis of ¹⁵N-labeled TPMA and to confirm the formation of ruthenium complexes, where prominent ion clusters matching the expected cationic complexes, such as Ru(TPA)(MeCN)₂⁺, are observed. acs.orgnih.gov

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of this compound salts in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound has been determined with different counter-anions, such as chloride and perchlorate (B79767). iucr.orgiucr.org In the molecular salt with three chloride anions, C₁₈H₂₁N₄³⁺·3Cl⁻, the three pyridyl nitrogen atoms are protonated. iucr.orgiucr.org The perchlorate salt, C₁₈H₂₁N₄₃, crystallizes in the cubic space group P2₁3, with the cation located on a threefold axis. iucr.org A key finding in these structures is that protonation occurs on the pyridine nitrogen atoms rather than the central tertiary amine nitrogen. iucr.org

Crystallographic Data for this compound Salts

View Data

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| This compound trichloride (B1173362) salt | C₁₈H₂₁N₄³⁺·3Cl⁻·~1.8CH₃OH·~0.3H₂O | - | - | - | iucr.orgiucr.org |

| This compound perchlorate | C₁₈H₂₁N₄₃ | Cubic | P2₁3 | a = 13.289(3) Å | iucr.org |

Hirshfeld Surface Analysis and BFDH Analysis

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. This method has been applied to coordination compounds of the neutral TPMA ligand to study their crystal packing and supramolecular features. epfl.ch The analysis provides a graphical representation of intermolecular contacts and can be broken down into fingerprint plots, which quantify the contribution of different types of interactions (e.g., O···H, H···H, N···H). For example, in related pyridinium (B92312) compounds, Hirshfeld analysis has shown that O···H/H···O interactions often dominate the crystal packing, highlighting the importance of hydrogen bonding. nih.govnih.gov

BFDH (Bravais-Friedel-Donnay-Harker) analysis is another computational method used to predict the crystal morphology based on the crystal lattice and symmetry. This analysis was used alongside Hirshfeld surface analysis in a study of Hg(II) coordination compounds of TPMA to compare the predicted crystal shape with the morphology obtained experimentally, providing insights into the role of weak intermolecular interactions in crystal growth. epfl.ch

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool in the investigation of this compound, offering a detailed perspective on its molecular properties. These methods allow for the precise modeling of the compound's behavior, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactive Sites

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure of molecules. In the context of this compound, particularly when complexed with other species, DFT has been employed to analyze reactive sites involved in donor-acceptor interactions. frontiersin.orgnih.gov For instance, in a study involving dioxidovanadium(V)-tpma moieties, DFT calculations were performed to understand the electronic landscape of the complex. frontiersin.org The chosen level of theory for these calculations was mPW1PW91/6–31G(d)-LANL2DZ, utilizing an effective core potential (ECP) for the vanadium atom. frontiersin.orgnih.gov

DFT calculations help in identifying the distribution of electron density, which is fundamental to understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key frontiers in these analyses. For related ruthenium(II) tris(2-pyridylmethyl)amine complexes, DFT calculations have shown that the electron density of the HOMO is located on the metal center and the ligands, while the LUMO's electron density primarily resides on the bipyridine ligands. acs.org Such analyses are crucial for predicting how and where the molecule will interact with other chemical species.

Analysis of Molecular Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are a valuable outcome of computational analyses, providing a visual representation of the charge distribution on a molecule's surface. uni-muenchen.de These maps are used to predict how a molecule will interact with electrophiles and nucleophiles. The MEP is mapped onto a surface of constant electron density, with different colors indicating varying electrostatic potentials. uni-muenchen.de Typically, red areas signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. researchgate.net

In research concerning a complex containing this compound, MEP maps were generated from optimized structures calculated at the mPW1PW91/6–31G(d)-LANL2DZ level of theory. frontiersin.org These maps are crucial for analyzing the reactive sites involved in donor-acceptor interactions and understanding the noncovalent interactions that contribute to the stability of supramolecular structures. frontiersin.orgnih.gov The visual data from MEP maps offer a clear guide to the regions of a molecule that are electron-rich or electron-poor, thereby predicting its reactive behavior. researchgate.net

Noncovalent Interaction (NCI) Analysis (e.g., AIM Approach)

Noncovalent interactions (NCIs), such as hydrogen bonds and van der Waals forces, play a critical role in the self-assembly and stability of supramolecular structures. frontiersin.org The Atoms in Molecules (AIM) theory is a powerful method for analyzing these weak interactions based on the topology of the electron density. frontiersin.orgnih.gov

In the study of a compound featuring this compound moieties, NCI analysis was performed to support insights gained from MEP maps. frontiersin.org This analysis involved calculating the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the interaction energy (E H···Y) for the main noncovalent bonds. frontiersin.org The results of such analyses provide quantitative data on the strength and nature of these interactions.

Below is a table summarizing the findings from a noncovalent interaction analysis for a compound containing this compound, showcasing the types of data generated through these computational methods.

| Interaction | d(D-H) [Å] | d(H···A) [Å] | d(D···A) [Å] | ∠D-H···A [°] | ρ(r) | ∇²ρ(r) | E H···Y [kcal/mol] |

| O1W-H1WA···O11 | 0.989 | 1.833 | 2.802 | 165.9 | 0.021 | 0.081 | -5.10 |

| O2W-H2WA···O2 | 0.991 | 1.835 | 2.820 | 172.0 | 0.021 | 0.076 | -5.10 |

| C12A-H12A···O10 | 0.949 | 2.454 | 3.336 | 154.9 | 0.010 | 0.035 | -1.76 |

| C18A-H18A···O8 | 0.949 | 2.503 | 3.442 | 171.6 | 0.009 | 0.031 | -1.48 |

| C12B-H12B···O1W | 0.949 | 2.483 | 3.310 | 145.7 | 0.010 | 0.037 | -1.76 |

| C6A-H6A···O5 | 0.949 | 2.593 | 3.516 | 163.6 | 0.008 | 0.027 | -1.20 |

| O1W-H1WB···O7 | 0.989 | 1.841 | 2.829 | 175.7 | 0.021 | 0.078 | -5.10 |

| O2W-H2WB···O9 | 0.991 | 1.828 | 2.817 | 174.9 | 0.022 | 0.079 | -5.39 |

Data adapted from a study on a diprotonated decavanadate (B1236424) anion complexed with dioxidovanadium(V)-tpma moieties. frontiersin.org

This detailed computational analysis provides a profound understanding of the intrinsic properties of this compound, which is essential for designing and predicting its role in more complex chemical systems.

Emerging Research Directions and Future Perspectives on Tris 2 Pyridinium Methyl Amine

Rational Ligand Design for Tailored Functionality

The strategic design of tris((2-pyridinium)methyl)amine (TPMA) ligands is a burgeoning area of research, aimed at fine-tuning the properties of their metal complexes for specific applications. unipd.itrsc.orgrsc.org By modifying the substituents on the pyridyl units, researchers can manipulate the steric and electronic characteristics of the ligand, thereby influencing the catalytic activity and stability of the resulting metal complexes. unipd.it This approach is inspired by nature, where enzymes achieve remarkable catalytic efficiency through precise control of the metal center's environment. unipd.it

A significant focus has been on the post-functionalization of the TPMA scaffold, particularly at the benzylic position. rsc.orgrsc.org This allows for the introduction of various functional groups, opening avenues to novel structures and functions. rsc.orgrsc.org For instance, the introduction of nitrile groups at the α-position of the pyridine (B92270) rings has been shown to shift the oxidation potential of the ligand, with a regular increase observed with the addition of each nitrile group. jobpcr.com This highlights the strong electron-withdrawing effect of the nitrile substituents. jobpcr.com

Furthermore, the synthesis of p-substituted TPMA ligands has led to the development of highly active copper complexes for atom transfer radical polymerization (ATRP). nih.gov The replacement of p-Cl substituents with electron-donating cyclic amines resulted in copper(II) complexes with more negative reduction potentials, indicating a significant increase in ATRP activity. nih.gov The ability to form stable metal complexes with a wide range of metals, coupled with the helical orientation conferred by the ligand, drives the growing interest in developing novel architectures and functional systems based on TPMA. nih.gov

The protonated form of TPMA also introduces new coordination possibilities and reaction pathways. iucr.org The synthesis and characterization of tris[(pyridin-1-ium-2-yl)methyl]amine salts have been reported, demonstrating the versatility of the TPMA framework. iucr.org

Table 1: Examples of Functionalized TPMA Ligands and Their Applications

| Ligand Modification | Application | Reference |

| Nitrile substitution at α-position | Modulation of oxidation potential | jobpcr.com |

| p-Substitution with cyclic amines | Highly active ATRP catalysts | nih.gov |

| Benzylic functionalization | Photochemical hydrogen evolution | rsc.orgrsc.org |

| Protonation of pyridyl nitrogen | Novel coordination modes | iucr.org |

Integration into Advanced Materials Science

This compound and its derivatives are increasingly being integrated into the field of advanced materials science. tcichemicals.com One of the key areas of application is in the development of materials for controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). tcichemicals.com Ligands based on TPMA are utilized in the formulation of reagents for this process, contributing to the synthesis of well-defined polymers. tcichemicals.com

The versatility of the TPMA ligand extends to its use in creating functional molecular materials. For example, the co-crystallization of a cationic Fe(II) complex of TPMA with a partially charged TCNQ (7,7',8,8'-tetracyanoquinodimethane) radical anion has resulted in materials that exhibit properties of narrow band-gap semiconductors. researchgate.net Remarkably, these materials also display temperature- and light-driven spin crossover (SCO) at the Fe(II) center, making them the first structurally defined magnetically bistable semiconductors assembled with the TCNQ radical anion. researchgate.net

The development of such multifunctional materials, where magnetic and electronic properties are coupled, is a significant step towards the fabrication of molecular-scale electronic devices. The ability to tune the properties of these materials through ligand design, as discussed in the previous section, further enhances their potential for use in advanced technological applications.

Future Prospects in Catalysis and Supramolecular Chemistry

The future of this compound (TPMA) in catalysis and supramolecular chemistry is promising, driven by its versatility as a ligand. unipd.itresearchgate.net The ability to form stable and catalytically active complexes with a wide variety of metals has been a cornerstone of its application. researchgate.net While its use in catalysis was established early on, its role in supramolecular chemistry is a more recent and rapidly developing field, often leveraging the stereodynamic nature of its complexes. researchgate.net

In catalysis, TPMA-based complexes have been instrumental as models for understanding the function of metalloenzymes. nih.gov For instance, copper complexes of TPMA have been used to mimic the oxygen activation process in certain enzymes, while oxoperoxovanadium(V) complexes serve as functional models for vanadium haloperoxidases. nih.gov The catalytic activity of these complexes extends to various organic transformations, including atom transfer radical addition (ATRA) and polymerization (ATRP), where copper complexes have shown high efficacy. nih.gov

The future direction in catalysis involves designing more efficient and selective catalysts by modifying the TPMA ligand. For example, the introduction of electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the metal center, thereby influencing its catalytic performance. nih.gov